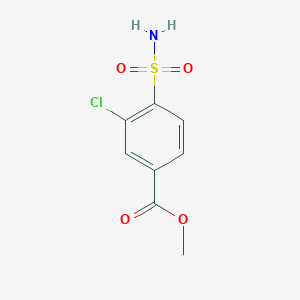

Methyl 3-chloro-4-sulfamoylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-chloro-4-sulfamoylbenzoate is a compound that is structurally related to various sulfamoylbenzoic acid derivatives. These derivatives have been studied for their potential applications in medicinal chemistry and drug development. For instance, alkyl esters of 6-chloro-2-sulfamoylbenzoic acid have shown pronounced anticonvulsant activity, indicating the relevance of the chloro and sulfamoyl substituents in bioactive compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, was achieved through condensation, methylation, hydrogenolysis, and cyclization starting from 4-chloro-2-sulfonylchloride methyl benzoate . Similarly, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was carried out by reacting 4-methylbenzoyl chloride with potassium thiocyanate to afford an isothiocyanate intermediate, followed by treatment with sulfanilamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a molecule closely related to methyl 3-chloro-4-sulfamoylbenzoate, namely the herbicide triflusulfuron-methyl, features a nearly planar dimethylaminotriazinyl-urea group and a specific orientation of the methylbenzoate group influenced by intramolecular interactions .

Chemical Reactions Analysis

Chemical reactions involving sulfamoylbenzoates include alkylation, oxidation, and nucleophilic substitution. For example, the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine resulted in various oxidized products, demonstrating the reactivity of the sulfide moiety . Additionally, kinetic studies of methyl 3,5-dinitrobenzoate and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions showed competitive nucleophilic attack at aryl and carbonyl carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoates are influenced by their functional groups. For instance, the stabilities of Meisenheimer complexes formed by these compounds can be studied to understand their reactivity . The first hyperpolarizability, NBO analysis, HOMO and LUMO analysis of related compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provide insights into their electronic properties and stability .

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis Methyl 3-chloro-4-sulfamoylbenzoate, synthesized from 4-chloro-3-sulfamoylbenzoate, has been extensively studied for its structural properties. Techniques like X-ray diffraction, vibrational and electronic spectroscopy, and Hirshfeld surface analysis have been employed to understand its crystalline structure, molecular, vibrational, and electronic properties. Notably, the molecules in solid-state are interconnected through various intermolecular interactions, forming a two-dimensional sheet. The compound's molecular properties have been further analyzed using quantum chemical calculations, providing insights into its potential energy distribution, bond dissociation energies, and reactivity parameters (Kavitha et al., 2020).

Analytical Method Development Methyl 3-chloro-4-sulfamoylbenzoate has been part of analytical method development, particularly in chromatographic-densitometric analysis. A novel method for determining clopamide and its impurities, including 4-chloro-3-sulfamoylbenzoic acids, in tablets was developed. This method utilized silica gel TLC plates and a specific mobile phase, ensuring good separation and high sensitivity for the components under study (Hubicka, Krzek, & Stankiewicz, 2009).

Corrosion Inhibition Research has explored the use of derivatives of Methyl 3-chloro-4-sulfamoylbenzoate as potential inhibitors for mild steel corrosion in acidic media. Studies involving weight loss measurements and electrochemical methods have shown that these compounds can significantly enhance corrosion inhibition, with efficiency increasing with higher concentrations. The interaction between the inhibitor and the metal surface has been further validated through spectroscopic analysis (Sappani & Karthikeyan, 2014).

Quantum Chemical Analysis Quantum computational calculations have been conducted on Methyl 3-chloro-4-sulfamoylbenzoate derivatives to understand their molecular energies, geometries, and vibrational frequencies. The analysis includes examining molecular electrostatic potential, non-linear optical properties, and intra-molecular charge transfer. Such studies provide a detailed view of the molecule's behavior at the quantum level and its potential applications in various fields (Charanya, Sampathkrishnan, & Balamurugan, 2022).

Catalysis in Chemical Synthesis The compound has found use in the field of catalysis for chemical synthesis. Research indicates its role in promoting the one-pot synthesis of complex organic molecules like polyhydroquinoline derivatives. The catalyst derived from Methyl 3-chloro-4-sulfamoylbenzoate showcases the ability to be reused multiple times without a significant loss in catalytic activity, marking its efficiency and sustainability in chemical synthesis processes (Khaligh, 2014).

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBGFNNOVKUSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4-sulfamoylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)